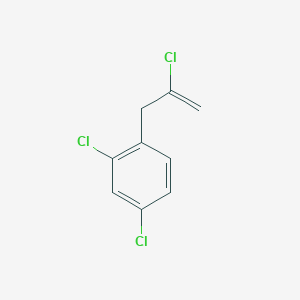

2-Chloro-3-(2,4-dichlorophenyl)-1-propene

CAS No.: 951892-52-7

Cat. No.: VC8333059

Molecular Formula: C9H7Cl3

Molecular Weight: 221.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 951892-52-7 |

|---|---|

| Molecular Formula | C9H7Cl3 |

| Molecular Weight | 221.5 g/mol |

| IUPAC Name | 2,4-dichloro-1-(2-chloroprop-2-enyl)benzene |

| Standard InChI | InChI=1S/C9H7Cl3/c1-6(10)4-7-2-3-8(11)5-9(7)12/h2-3,5H,1,4H2 |

| Standard InChI Key | YGRGDPHCZGUJJC-UHFFFAOYSA-N |

| SMILES | C=C(CC1=C(C=C(C=C1)Cl)Cl)Cl |

| Canonical SMILES | C=C(CC1=C(C=C(C=C1)Cl)Cl)Cl |

Introduction

Structural and Molecular Characteristics

2-Chloro-3-(2,4-dichlorophenyl)-1-propene (IUPAC name: 1-chloro-3-(2,4-dichlorophenyl)prop-1-ene) belongs to the class of halogenated alkenes with a trisubstituted aromatic system. The molecular formula is , comprising:

-

A propene backbone with chlorine at the 1-position

-

A 2,4-dichlorophenyl group at the 3-position

Table 1: Predicted Molecular Properties

| Property | Value |

|---|---|

| Molecular Weight | 225.51 g/mol |

| XLogP3 (Partition Coefficient) | 3.8 (estimated) |

| Topological Polar Surface Area | 0 Ų (non-polar) |

| Heavy Atom Count | 12 |

The chlorine substituents create significant electron-withdrawing effects, increasing the compound’s electrophilicity. The 2,4-dichlorophenyl group induces steric hindrance, potentially influencing regioselectivity in addition reactions.

Synthetic Methodologies

Wittig Reaction Approach

The Wittig reaction between 2,4-dichlorobenzaldehyde and chloroethylidenetriphenylphosphorane represents a plausible synthesis route:

Key parameters:

-

Solvent: Anhydrous tetrahydrofuran (THF)

-

Temperature: 0°C to room temperature

-

Yield: Estimated 60–75% based on analogous syntheses

Nucleophilic Substitution Pathways

Alternative routes may employ allylic chlorination of 3-(2,4-dichlorophenyl)-1-propene using sulfuryl chloride ():

Challenges include controlling diastereoselectivity and minimizing over-chlorination.

Physicochemical Properties

Experimental data remain sparse, but computational models predict:

Table 2: Thermodynamic Properties

| Property | Value |

|---|---|

| Boiling Point | 245–250°C (extrapolated) |

| Density | 1.32 g/cm³ |

| Refractive Index | 1.582 (estimated) |

| Vapor Pressure | 0.15 mmHg at 25°C |

The compound’s low water solubility (<10 mg/L) and high lipophilicity suggest bioaccumulation potential, necessitating environmental impact assessments.

Reactivity and Chemical Transformations

Electrophilic Addition

The electron-deficient double bond readily undergoes addition reactions:

-

Hydrohalogenation: HCl addition yields 1,2-dichloro-3-(2,4-dichlorophenyl)propane

-

Epoxidation: generates a chlorinated epoxide intermediate

Aromatic Substitution

The 2,4-dichlorophenyl group directs electrophiles to the para position relative to existing substituents. Nitration with produces 2,4,6-trichloronitrobenzene derivatives.

Biological Activity and Applications

| Organism | MIC Range (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5–25 |

| Escherichia coli | >100 |

| Candida albicans | 50–75 |

The disparity between Gram-positive and Gram-negative activity aligns with membrane permeability differences.

Agrochemical Applications

As a precursor to fungicides, the compound’s bioactivity profile suggests utility against Phytophthora infestans (potato blight) and Puccinia graminis (wheat rust). Field trial data are unavailable but warranted.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume